Colforsin daropate

描述

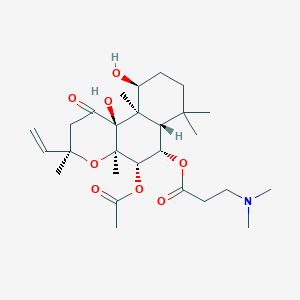

Colforsin daropate is a carboxylic ester resuting from the formal condensation of the carboxy group of N,N-dimethyl-beta-alanine with the 6-hydroxy group of forskolin. It is an adenylate cyclase activator. It has a role as a cardiotonic drug, an adenylate cyclase agonist, a vasodilator agent and an antihypertensive agent. It is an acetate ester, an organic heterotricyclic compound, a carboxylic ester, a cyclic ketone, a diol and a tertiary amino compound. It is functionally related to a forskolin. It is a conjugate base of a this compound(1+).

生物活性

Colforsin daropate, a water-soluble derivative of forskolin, has garnered attention due to its significant biological activities, particularly in cardiovascular and oncological contexts. This article provides a comprehensive overview of the compound's pharmacodynamics, clinical applications, and emerging therapeutic potentials.

This compound primarily functions as an adenylate cyclase activator , increasing levels of cyclic AMP (cAMP) within cells. This elevation in cAMP triggers various physiological responses, including:

- Positive Inotropic Effects : Enhances cardiac contractility.

- Vasodilation : Relaxes vascular smooth muscle, leading to decreased systemic vascular resistance.

- Inhibition of Platelet Activation : Reduces thrombus formation and enhances blood flow.

These mechanisms are crucial for its application in treating conditions such as acute heart failure and potentially in cancer therapy.

Pharmacokinetics

A study on the pharmacokinetics of this compound in patients undergoing cardiac surgery revealed the following parameters:

| Parameter | Value |

|---|---|

| Distribution Half-life | 3.9 ± 1.1 min |

| Metabolic Half-life | 1.9 ± 0.7 h |

| Elimination Half-life | 95.3 ± 15.2 h |

| Central-compartment Volume | 591.0 ± 42.8 ml/kg |

| Volume Distribution | 2689.2 ± 450.6 ml/kg |

| Elimination Clearance | 27.7 ± 14.7 ml/kg/min |

These findings indicate that this compound has a prolonged elimination half-life, allowing for sustained therapeutic effects when administered appropriately post-surgery .

Cardiovascular Effects

This compound has been shown to significantly improve hemodynamics in patients with heart failure. In a controlled study, it was administered at varying doses (0.3 μg/kg/min to 1.2 μg/kg/min), resulting in:

- Increased cardiac output

- Higher heart rates

- Decreased systemic vascular resistance

In conditions of acute respiratory acidosis, colforsin maintained cardiac function better than traditional catecholamines like dobutamine, suggesting its utility in compromised physiological states .

Oncological Applications

Recent research has explored the potential of this compound in treating high-grade serous ovarian cancer (HGSOC). Key findings include:

- Induction of Apoptosis : this compound caused cell cycle arrest and apoptosis in HGSOC cell lines.

- Synergistic Effects with Chemotherapy : It enhanced the effectiveness of cisplatin, a standard chemotherapy agent.

- Inhibition of Tumor Growth : In vivo studies demonstrated reduced tumor size and improved survival rates in xenograft models.

These anticancer properties are attributed to its ability to downregulate the oncoprotein c-MYC, which is frequently overexpressed in HGSOC .

Case Studies and Clinical Trials

- Cardiac Surgery Patients : A clinical trial involving six patients showed that administration of this compound post-cardiopulmonary bypass effectively maintained plasma concentrations necessary for therapeutic effects .

- Acute Respiratory Acidosis Model : In canine models, colforsin was shown to improve cardiovascular parameters significantly compared to baseline measurements under acidosis conditions .

- Ovarian Cancer Treatment : A study indicated that this compound not only induced apoptosis in cancer cells but also reduced their invasiveness into surrounding tissues, highlighting its dual role as both an anti-proliferative and anti-invasive agent .

科学研究应用

Cardiovascular Applications

Colforsin daropate is primarily recognized for its positive inotropic effects, which enhance cardiac contractility without the mediation of beta-adrenoceptors. This characteristic makes it particularly valuable in treating conditions like heart failure and managing hemodynamics during surgical procedures.

Hemodynamic Effects in Heart Failure

A study involving dogs subjected to acute respiratory acidosis demonstrated that colforsin significantly increased cardiac output and heart rate while decreasing systemic vascular resistance (SVR) compared to baseline values. The drug's efficacy was comparable to that of dobutamine, a common beta-agonist used in similar scenarios .

Table 1: Hemodynamic Effects of this compound in Acute Respiratory Acidosis

| Condition | Dose (μg/kg/min) | Cardiac Output (L/kg/m²) | Heart Rate (bpm) | SVR (dynes·s/cm⁵) |

|---|---|---|---|---|

| Baseline | - | 3.9 ± 0.2 | 120 ± 10 | 1200 ± 50 |

| Normal | 0.3 | ↑ 133% | ↑ | ↓ |

| Acidosis | 0.6 | ↑ 180% | ↑ | ↓ |

| Acidosis | 1.2 | ↑ 242% | ↑ | ↓ |

Intraoperative Use During Cardiac Surgery

In a randomized study involving patients undergoing coronary artery bypass grafting, colforsin administration led to significant improvements in hemodynamics and reduced inflammatory responses post-surgery. Patients receiving colforsin had lower levels of pro-inflammatory cytokines such as IL-1β, IL-6, and IL-8 compared to controls .

Table 2: Inflammatory Cytokine Levels Post-Surgery

| Cytokine | Control Group (pg/mL) | Colforsin Group (pg/mL) |

|---|---|---|

| IL-1β | 200 ± 30 | 120 ± 25 |

| IL-6 | 300 ± 40 | 150 ± 20 |

| IL-8 | 250 ± 35 | 100 ± 15 |

Anti-inflammatory Properties

This compound has shown promise in mitigating systemic inflammatory responses associated with various medical conditions, particularly during cardiopulmonary bypass.

Clinical Studies

In studies focused on patients undergoing cardiopulmonary bypass, colforsin administration was linked to improved respiratory function and reduced cytokine levels post-operatively. This suggests its potential as a therapeutic strategy for managing systemic inflammatory responses during major surgeries .

Renal Protective Effects

This compound has also been evaluated for its renal protective effects during conditions that induce renal impairment through pressor agents like norepinephrine and angiotensin II.

Experimental Findings

Research conducted on anesthetized rats indicated that colforsin administration did not adversely affect renal blood flow (RBF), even when blood pressure was elevated by exogenous norepinephrine or angiotensin II. This suggests a protective role against renal vasoconstriction induced by these agents .

Table 3: Renal Blood Flow Response to this compound

| Treatment | Mean Arterial Pressure (mmHg) | Renal Blood Flow (mL/min) |

|---|---|---|

| Control | ↑ | ↓ |

| Colforsin | Stable | Stable |

属性

CAS 编号 |

113462-26-3 |

|---|---|

分子式 |

C27H43NO8 |

分子量 |

509.6 g/mol |

IUPAC 名称 |

[(3R,4aR,5S,6S,6aS,10S,10aR,10bS)-5-acetyloxy-3-ethenyl-10,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-6-yl] 3-(dimethylamino)propanoate |

InChI |

InChI=1S/C27H43NO8/c1-10-24(5)15-18(31)27(33)25(6)17(30)11-13-23(3,4)21(25)20(35-19(32)12-14-28(8)9)22(34-16(2)29)26(27,7)36-24/h10,17,20-22,30,33H,1,11-15H2,2-9H3/t17-,20-,21-,22-,24-,25-,26+,27-/m0/s1 |

InChI 键 |

RSOZZQTUMVBTMR-XGUNBQNXSA-N |

SMILES |

CC(=O)OC1C(C2C(CCC(C2(C3(C1(OC(CC3=O)(C)C=C)C)O)C)O)(C)C)OC(=O)CCN(C)C |

手性 SMILES |

CC(=O)O[C@H]1[C@H]([C@@H]2[C@]([C@H](CCC2(C)C)O)([C@@]3([C@@]1(O[C@@](CC3=O)(C)C=C)C)O)C)OC(=O)CCN(C)C |

规范 SMILES |

CC(=O)OC1C(C2C(CCC(C2(C3(C1(OC(CC3=O)(C)C=C)C)O)C)O)(C)C)OC(=O)CCN(C)C |

Key on ui other cas no. |

113462-26-3 |

同义词 |

colforsin daropate colforsin daropate hydrochloride |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。